![molecular formula C26H21F2N3O2S B2480918 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115452-73-7](/img/structure/B2480918.png)
2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of o-aminobenzamides with aromatic aldehydes, utilizing catalysts like InCl3 to achieve high selectivities and yields. Such methodologies have been extended to produce various derivatives, showcasing the adaptability of this synthetic route in medicinal chemistry (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including those substituted with fluorophenyl groups, has been extensively studied using techniques like Raman analysis and crystallography. These studies highlight the compound's distinct molecular framework, showcasing its unique chemical interactions and stability (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including electrophilic substitution, which allows for the incorporation of radioisotopes for diagnostic and therapeutic purposes. This versatility is significant in developing radiopharmaceuticals for cancer imaging and therapy (Al-Salahi et al., 2018).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, can be influenced by substituents like fluorine atoms, which enhance the compound's application in drug formulation and delivery. Studies on fluorine-substituted quinazolinones have shown improved water solubility, a crucial factor for their bioavailability and therapeutic efficacy (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of quinazolinones, particularly their interaction with biological targets, are of significant interest. For example, fluorophenyl-substituted quinazolinones have been identified as potent tyrosinase inhibitors, indicating their potential in treating hyperpigmentation disorders. This highlights the compound's ability to interact with enzymes, modulating their activity through structural specificity (Wang et al., 2016).
Scientific Research Applications
Antimicrobial and Antifungal Properties
Quinazolinone derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds related to 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one have demonstrated inhibitory effects against various bacterial and fungal strains, surpassing the efficacy of some commercial bactericides and fungicides (Yan et al., 2016).
Anti-Tuberculosis Activity
2,4-Diaminoquinazoline derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis. Research on these compounds, closely related to 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one, has shown potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).
Cytotoxicity Against Cancer Cells
Novel quinazolinone derivatives have been synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential use in cancer treatment. This includes derivatives similar to 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one (Mphahlele et al., 2016).
Anti-Inflammatory Activity
Fluorine-substituted quinazolinone derivatives have shown potential anti-inflammatory activity. Research indicates that compounds with structures related to 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one can inhibit inflammation more effectively than some starting ketones (Sun et al., 2019).
H1-Antihistaminic Properties
Quinazolin-4(3H)-ones, structurally related to 2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one, have been identified as potential H1-antihistaminic agents, indicating their use in allergy treatment (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O2S/c27-19-7-9-21(10-8-19)31-25(33)22-11-6-18(24(32)30-12-1-2-13-30)15-23(22)29-26(31)34-16-17-4-3-5-20(28)14-17/h3-11,14-15H,1-2,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLRGIGVQOEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one |
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